molecular formula C17H19N5 B6439278 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline CAS No. 2548991-78-0

2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline

Cat. No. B6439278
CAS RN: 2548991-78-0
M. Wt: 293.4 g/mol
InChI Key: RXMLZACPERENQW-UHFFFAOYSA-N
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Description

2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline (2M3MMAQ) is an organic compound that has been extensively studied in scientific research due to its potential applications in drug discovery and development. 2M3MMAQ has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline has been studied for its potential applications in drug discovery and development. In particular, it has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in studies of the mechanisms of action of drugs and other compounds, as well as in the development of new drug delivery systems.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction with the target leads to changes in cellular processes, which can result in therapeutic effects.

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cell proliferation, and various metabolic processes.

Pharmacokinetics

The properties of similar compounds suggest that they are likely to be well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and duration of action.

Result of Action

The effects of similar compounds can include changes in cellular signaling, gene expression, and metabolic activity . These changes can lead to various therapeutic effects, depending on the specific targets and pathways involved.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds

Advantages and Limitations for Lab Experiments

2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

There are many potential future directions for the study of 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline. These include further research into its mechanism of action, its potential applications in drug discovery and development, and its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, could help to further elucidate its potential uses. Finally, further research into its potential toxic effects should be conducted to ensure its safe use.

Synthesis Methods

2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is synthesized by a multi-step process that involves the reaction of 4-methyl-1H-pyrazol-1-ylmethyl bromide with 1,3-dichloro-2-methyl-1,3-diazetidine, followed by reaction with 2-methyl-3-quinoxalinecarbonitrile. The reaction is carried out in a solvent such as ethyl acetate, and the product is isolated by column chromatography. The final product is a white powder that is soluble in organic solvents.

properties

IUPAC Name

2-methyl-3-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-12-7-18-22(8-12)11-14-9-21(10-14)17-13(2)19-15-5-3-4-6-16(15)20-17/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMLZACPERENQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline

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